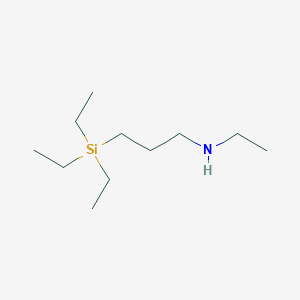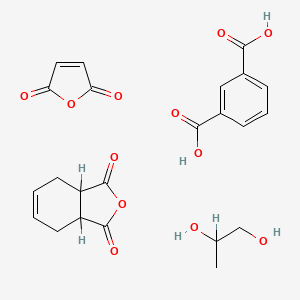
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-benzenedicarboxylic acid with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione, resulting in a material with distinct chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione typically involves a stepwise polymerization process. The reaction begins with the esterification of 1,3-benzenedicarboxylic acid with 1,2-propanediol under acidic conditions to form an intermediate ester. This intermediate is then reacted with 2,5-furandione and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione under controlled temperature and pressure to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The process involves the use of large reactors where the reactants are continuously fed, and the polymer is continuously removed. This method ensures a consistent quality of the polymer and allows for efficient production .
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the furan and isobenzofurandione moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions
Major Products Formed
科学研究应用
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
作用机制
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with biological molecules, facilitating processes such as cell adhesion and proliferation. In industrial applications, its chemical stability and reactivity make it an excellent candidate for use in harsh environments .
相似化合物的比较
Similar Compounds
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, hexanedioic acid, and 1,3-isobenzofurandione: This compound has a similar backbone but includes additional monomers, resulting in different properties.
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, and 2,2’-oxybis [ethanol]: Another related polymer with variations in the monomer composition.
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione lies in its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This makes it particularly suitable for specialized applications in various fields .
属性
CAS 编号 |
54626-77-6 |
|---|---|
分子式 |
C23H24O12 |
分子量 |
492.4 g/mol |
IUPAC 名称 |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H6O4.C8H8O3.C4H2O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2,5-6H,3-4H2;1-2H;3-5H,2H2,1H3 |
InChI 键 |
MGMBYDCPBKQCDS-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)O.C1C=CCC2C1C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |
相关CAS编号 |
54626-77-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


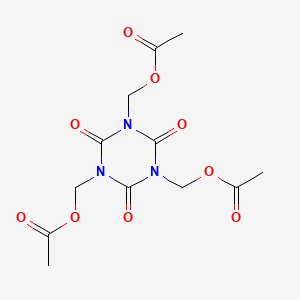
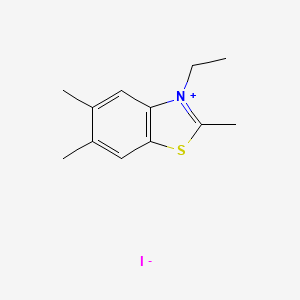
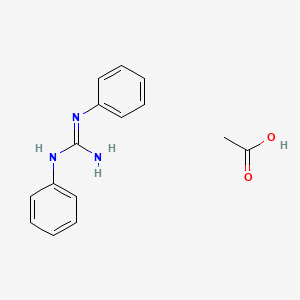
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
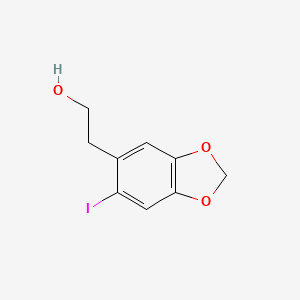
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
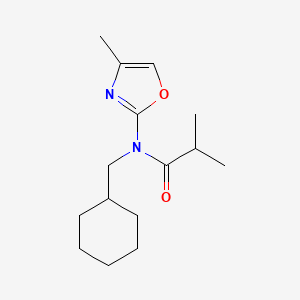

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
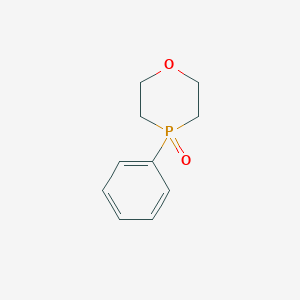

![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
